

An In-depth Technical Guide to Minocycline and its Related Impurity, Amicycline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Amicycline**

Cat. No.: **B605421**

[Get Quote](#)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of the tetracycline antibiotic Minocycline. It also clarifies the identity of **Amicycline** as a known impurity of Minocycline, providing its specific chemical data. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of quantitative data to support further research and development.

Introduction: Amicycline as Minocycline EP Impurity

I

Amicycline is recognized in the European Pharmacopoeia as Minocycline EP Impurity I. It shares the same CAS number (5874-95-3) with some database entries for **Amicycline**, confirming their identity. Due to its status as an impurity, the vast majority of scientific literature focuses on the parent compound, Minocycline. Therefore, this guide will primarily detail the properties and activities of Minocycline, with a dedicated section outlining the specific chemical information for **Amicycline**. The biological data presented for Minocycline can be considered largely representative of preparations that may contain **Amicycline** as an impurity.

Chemical Structure and Physicochemical Properties Minocycline

Minocycline is a semi-synthetic, second-generation tetracycline antibiotic.^[1] Its chemical structure is characterized by a four-ring carbocyclic skeleton.

Table 1: Chemical Identifiers of Minocycline

Identifier	Value
IUPAC Name	(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
CAS Number	10118-90-8
Molecular Formula	C ₂₃ H ₂₇ N ₃ O ₇
SMILES String	CN(C)C1=CC=C2C(=C1O)C(=O)C3=C(C2(O)C(=O)C(=C(C4=O)C(N(C)C)C3C4)C(=O)N)O)O

Table 2: Physicochemical Properties of Minocycline

Property	Value
Molecular Weight	457.48 g/mol
logP	0.05
pKa	Multiple values due to various functional groups
Solubility	Sparingly soluble in water, soluble in ethanol, methanol, DMSO, and DMF[2]
Melting Point	Not clearly defined, decomposes upon heating

Amicycline (Minocycline EP Impurity I)

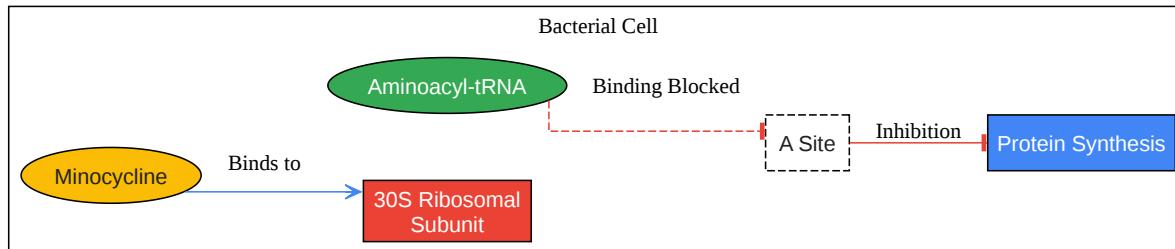
Amicycline is structurally very similar to Minocycline, differing in the substitution pattern on the D-ring of the tetracycline core.

Table 3: Chemical Identifiers of **Amicycline**

Identifier	Value
IUPAC Name	(4S,4aS,5aR,12aS)-9-amino-4-(dimethylamino)-3,10,12,12a-tetrahydroxy-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide[3]
CAS Number	5874-95-3
Molecular Formula	C ₂₁ H ₂₃ N ₃ O ₇
SMILES String	<chem>CN(C)[C@H]1[C@@H]2C[C@H]3CC4=C(C(=C(C=C4)N)O)C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O</chem>

Table 4: Physicochemical Properties of Amicycline

Property	Value
Molecular Weight	429.42 g/mol
logP	0.5
pKa	Multiple values
Solubility	Data not widely available
Melting Point	>185°C (decomposes)

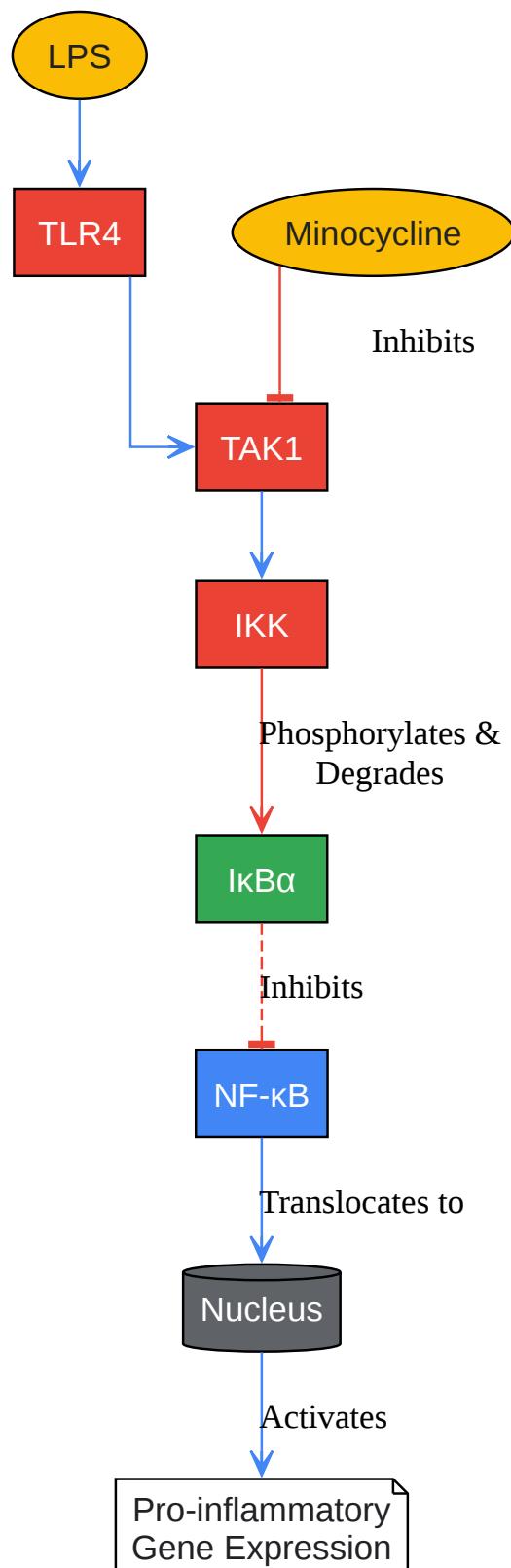

Mechanism of Action and Biological Activities

Minocycline exhibits a broad range of biological activities, including antibacterial, anti-inflammatory, and neuroprotective effects.[4]

Antibacterial Activity

The primary mechanism of Minocycline's antibacterial action is the inhibition of protein synthesis in bacteria.[3] It binds to the 30S ribosomal subunit, which prevents the attachment of

aminoacyl-tRNA to the ribosomal acceptor (A) site.^[5] This blockage disrupts the elongation of the polypeptide chain, leading to a bacteriostatic effect.^[3]

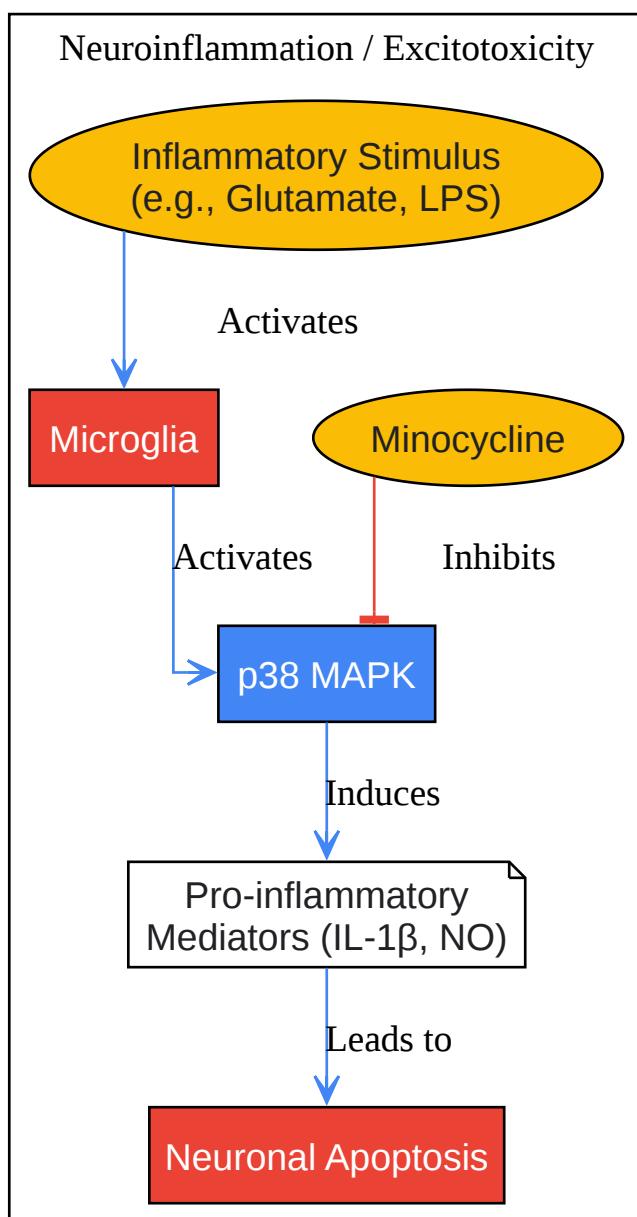


[Click to download full resolution via product page](#)

Minocycline's inhibition of bacterial protein synthesis.

Anti-inflammatory Activity

Minocycline exerts anti-inflammatory effects through multiple mechanisms, largely independent of its antimicrobial properties.^[6] A key mechanism is the inhibition of microglial activation and the subsequent reduction in the production of pro-inflammatory cytokines.^[7] This is achieved, in part, by modulating key signaling pathways such as the p38 mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF- κ B) pathways.^{[7][8]}



[Click to download full resolution via product page](#)

Minocycline's inhibition of the NF-κB signaling pathway.

Neuroprotective Effects

Minocycline has demonstrated neuroprotective properties in various models of neurological disease.^[2] This is attributed to its ability to cross the blood-brain barrier and exert anti-inflammatory, anti-apoptotic, and antioxidant effects within the central nervous system.^[2] Minocycline inhibits microglial activation, reduces excitotoxicity, and modulates apoptotic pathways, in part through the inhibition of p38 MAPK.^[9]

[Click to download full resolution via product page](#)

Neuroprotective mechanism of Minocycline via p38 MAPK inhibition.

Matrix Metalloproteinase (MMP) Inhibition

Minocycline is also known to inhibit matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix.[10] This inhibition is thought to contribute to its anti-inflammatory and neuroprotective effects.[11]

Quantitative Biological Data

Antibacterial Activity

The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's potency. MIC values for Minocycline vary depending on the bacterial species and strain.

Table 5: Minimum Inhibitory Concentration (MIC) of Minocycline against Various Bacteria

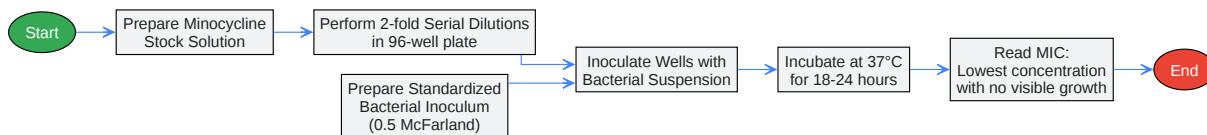
Bacterial Species	MIC Range (μ g/mL)
Staphylococcus aureus (MRSA)	0.25 - 8
Acinetobacter baumannii (Carbapenem-Resistant)	0.125 - 16[12]
Escherichia coli	MIC \geq 32 (for resistant strains)[13]
Streptococcus spp.	Generally susceptible
Oral Pathogens	0.25 - 2

Note: MIC values can vary significantly based on the specific isolate and testing methodology.

Enzyme Inhibition

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a particular enzyme.

Table 6: IC50 Values of Minocycline for Matrix Metalloproteinase (MMP) Inhibition


Enzyme	IC50 (μM)
MMP-9	10.7[14]
MMP-9	272[15]

Note: IC50 values can differ based on the experimental conditions and assay used.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standard method for determining the MIC of an antimicrobial agent against a bacterial strain.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [researchgate.net](#) [researchgate.net]

- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HPLC Method For Analysis Of Minocycline Hydrochloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. journals.asm.org [journals.asm.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. bocsci.com [bocsci.com]
- 15. Differential inhibition of activity, activation and gene expression of MMP-9 in THP-1 cells by azithromycin and minocycline versus bortezomib: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to Minocycline and its Related Impurity, Amicycline]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b605421#amicycline-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com